CAY10581 is a synthetic pyranonaphthoquinone derivative that functions as a highly specific, reversible uncompetitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1)[1]. With an IC50 of 55 nM, it represents a significant structural and mechanistic departure from traditional indole-based competitive inhibitors . For procurement and assay design, its uncompetitive binding mode ensures sustained inhibitory efficacy regardless of local tryptophan substrate concentrations, making it a critical tool for modeling complex tumor microenvironments and inflammatory pathways where substrate levels fluctuate [1].
Substituting CAY10581 with common competitive IDO1 inhibitors, such as 1-Methyl-Tryptophan (1-MT) or Epacadostat (INCB024360), fundamentally alters assay kinetics [1]. Competitive inhibitors lose efficacy in high-tryptophan environments because the substrate outcompetes the drug for the active site . In contrast, CAY10581 binds exclusively to the enzyme-substrate complex, meaning its inhibitory power is maintained or even enhanced as tryptophan levels rise[1]. Furthermore, utilizing indole-mimetic competitive inhibitors can inadvertently trigger off-target aryl hydrocarbon receptor (AHR) activation, confounding immunosuppression readouts—a structural liability avoided by CAY10581’s distinct naphthoquinone scaffold [2].
Unlike standard IDO1 inhibitors that compete with tryptophan, CAY10581 exhibits reversible uncompetitive kinetics (Ki ≈ 70 nM). This means it binds the enzyme-substrate complex, maintaining or increasing its inhibitory efficacy as tryptophan concentrations rise, whereas competitive inhibitors like 1-MT and INCB024360 lose efficacy [1].
| Evidence Dimension | Inhibition Mechanism and Substrate Dependence |
| Target Compound Data | Reversible uncompetitive inhibition (Ki ≈ 70 nM); efficacy maintained at high substrate concentrations |
| Comparator Or Baseline | 1-MT and INCB024360 (Competitive inhibitors; efficacy drops as tryptophan increases) |
| Quantified Difference | Fundamental shift from competitive to uncompetitive kinetics |
| Conditions | Enzymatic kinetic profiling with varying L-tryptophan concentrations |
Essential for researchers modeling physiological or pathological states with elevated or fluctuating tryptophan levels, where competitive inhibitors would yield false-negative efficacy.
CAY10581 demonstrates an IC50 of 55 nM in isolated enzyme assays, making it approximately 500-fold more potent than the widely utilized baseline inhibitor 1-Methyl-Tryptophan (1-MT), which has a Ki in the micromolar range (~34 µM) [1]. This allows for significantly lower dosing requirements .
| Evidence Dimension | In vitro IDO1 Inhibition (IC50 / Ki) |
| Target Compound Data | IC50 = 55 nM (Ki ≈ 70 nM) |
| Comparator Or Baseline | 1-Methyl-Tryptophan (1-MT) (Ki ≈ 34 µM) |
| Quantified Difference | ~500-fold greater potency than 1-MT |
| Conditions | Cell-free isolated enzyme assay |
Allows for significantly lower dosing in cellular assays, reducing the risk of solvent toxicity and off-target effects common with high-micromolar 1-MT dosing.
While sparingly soluble in pure water, CAY10581 offers a highly reproducible formulation pathway for aqueous assays. It is soluble up to 10 mg/mL in DMF and can be stably diluted to a 0.1 mg/mL working concentration in a 1:9 DMF:PBS (pH 7.2) solution . This defined processability ensures consistent bioavailability compared to poorly characterized crude extracts or unoptimized analogs .
| Evidence Dimension | Solvent Compatibility and Maximum Aqueous Solubility |
| Target Compound Data | Soluble up to 10 mg/mL in DMF; stable at 0.1 mg/mL in 1:9 DMF:PBS (pH 7.2) |
| Comparator Or Baseline | Standard aqueous buffers (Sparingly soluble without carrier) |
| Quantified Difference | 100-fold concentration gradient achievable via DMF-to-PBS step-down formulation |
| Conditions | Laboratory preparation of stock and working solutions for cellular assays |
Provides a validated, reproducible formulation protocol for procurement teams and lab managers to ensure consistent bioavailability in in vitro models without precipitation.
CAY10581 is built on a pyranonaphthoquinone core, distinguishing it from indole-based IDO1 inhibitors like 1-MT and Norharmane [1]. Indole-mimetic competitive inhibitors have been shown to inadvertently trigger off-target aryl hydrocarbon receptor (AHR) activation, confounding immunosuppression readouts [2]. Procuring the naphthoquinone scaffold of CAY10581 avoids these specific indole-driven off-target liabilities [1].
| Evidence Dimension | Scaffold-driven target specificity |
| Target Compound Data | Pyranonaphthoquinone core |
| Comparator Or Baseline | Indole-based derivatives (e.g., 1-MT, Norharmane) |
| Quantified Difference | Eliminates indole-mimetic off-target interactions (e.g., direct AHR agonism) |
| Conditions | Receptor cross-reactivity and structural profiling |
Procuring a non-indole scaffold is critical for isolating IDO1-specific immunomodulatory effects from generalized indole-receptor (like AHR) signaling in immunology assays.
Because CAY10581 utilizes an uncompetitive inhibition mechanism, it is the optimal choice for 3D tumor models or immune co-cultures where local tryptophan concentrations fluctuate wildly. Unlike competitive inhibitors (e.g., 1-MT) that fail during substrate surges, CAY10581 maintains its 55 nM potency, ensuring reliable IDO1 blockade throughout the assay lifecycle [1].
In drug discovery workflows seeking novel allosteric or uncompetitive IDO1 modulators, CAY10581 serves as a superior baseline comparator. Its defined formulation parameters (0.1 mg/mL in 1:9 DMF:PBS) and distinct uncompetitive kinetic profile provide a reliable, reproducible benchmark against which new non-competitive pipeline candidates can be evaluated .
When investigating Treg versus Th17 polarization, researchers must isolate IDO1 inhibition from AHR activation. Procuring CAY10581’s pyranonaphthoquinone scaffold over traditional indole-mimetic inhibitors prevents the confounding variable of direct AHR agonism, yielding cleaner, more accurate immunological readouts[2].